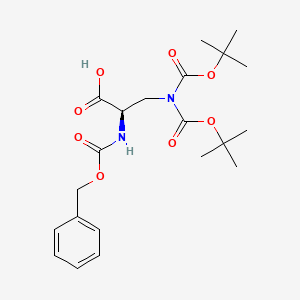![molecular formula C28H20O B13133796 1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone CAS No. 90020-78-3](/img/structure/B13133796.png)
1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is a complex organic compound that belongs to the family of bifluorenes It is characterized by its unique structure, which includes two fluorene units connected through a central ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone typically involves the following steps:
Formation of 9,9’-Bifluorene: This can be achieved through a coupling reaction of fluorene derivatives.
Introduction of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Coupling Reactions: Using large reactors to couple fluorene derivatives.
Acylation: Large-scale Friedel-Crafts acylation to introduce the ethanone group.
化学反応の分析
Types of Reactions
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone involves its interaction with various molecular targets. The compound can participate in:
Electron Transfer Reactions: Due to its conjugated structure, it can act as an electron donor or acceptor.
Hydrogen Bonding: The ethanone group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
9,9’-Bifluorene: A closely related compound with similar structural features but lacking the ethanone group.
9-Butyl-9H,9’H-9,9’-bifluorene: Another derivative with a butyl group instead of the ethanone group.
Uniqueness
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90020-78-3 |
|---|---|
分子式 |
C28H20O |
分子量 |
372.5 g/mol |
IUPAC名 |
1-[9-(9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C28H20O/c1-17(29)18-14-15-22-21-10-4-7-13-25(21)28(26(22)16-18)27-23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16,27-28H,1H3 |
InChIキー |
BLPVJBIOIWVZCX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2C4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


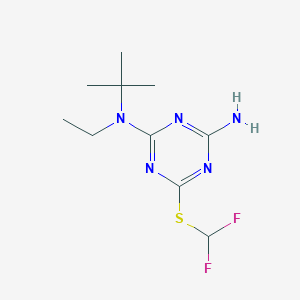
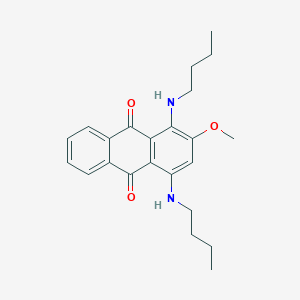
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
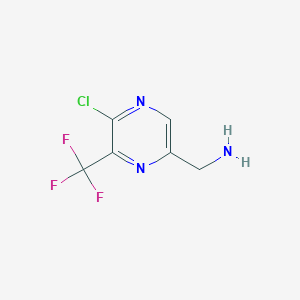
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
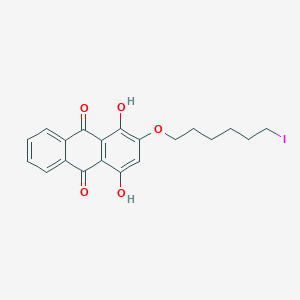
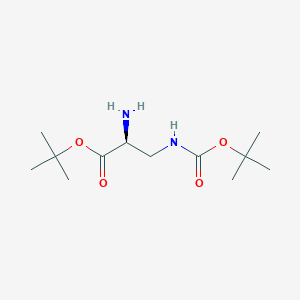
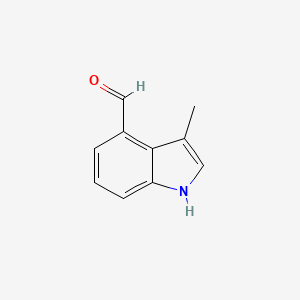
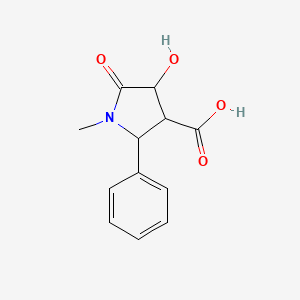
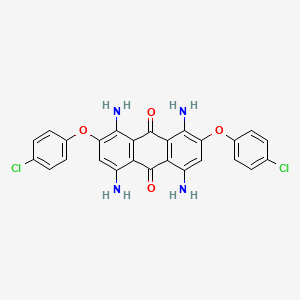
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)
